

Bop-JF646: An In-Depth Technical Guide for Cellular Biology Applications

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Compound of Interest

Compound Name: Bop-JF646

Cat. No.: B12364621

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bop-JF646 is a specialized molecular probe designed for the investigation of integrin biology. It is a conjugate of BOP, a potent dual inhibitor of $\alpha 9 \beta 1$ and $\alpha 4 \beta 1$ integrins, and Janelia Fluor 646 (JF646), a far-red fluorogenic dye. This combination allows for the direct visualization and tracking of these specific integrin subtypes in living cells. A key feature of **Bop-JF646** is its fluorogenicity; it remains non-fluorescent until it binds to its integrin targets, enabling no-wash imaging experiments with a high signal-to-noise ratio. This technical guide provides a comprehensive overview of **Bop-JF646**, its properties, and its applications in cellular biology, complete with detailed experimental protocols and pathway visualizations.

Note: **Bop-JF646** has been withdrawn from sale for commercial reasons^[1]. This guide is intended for informational purposes for researchers who may have existing stocks or are interested in the application of similar fluorescently-labeled integrin inhibitors.

Core Properties and Data

Bop-JF646 combines the inhibitory function of the small molecule BOP with the fluorescent properties of the Janelia Fluor 646 dye. This allows for the precise localization and tracking of $\alpha 9 \beta 1$ and $\alpha 4 \beta 1$ integrins.

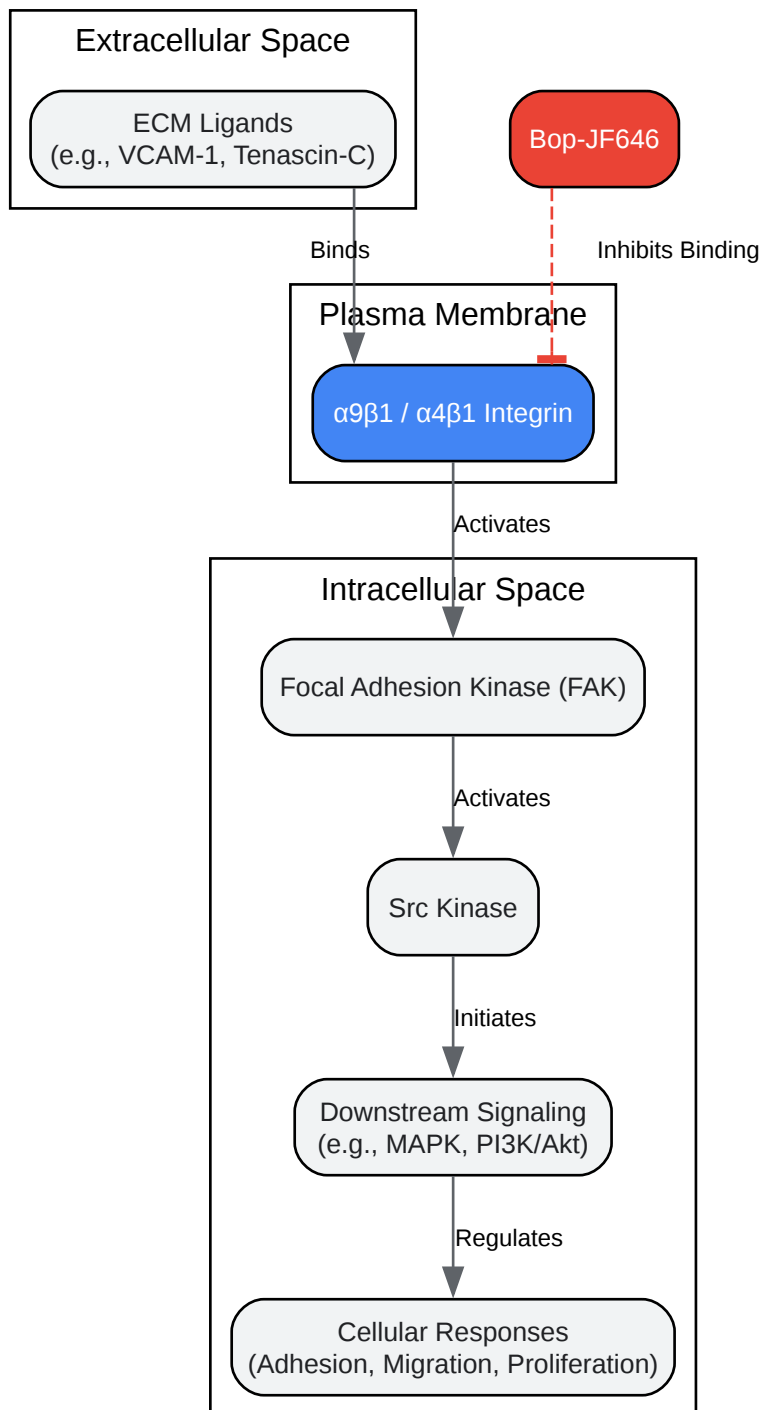
Quantitative Data for Bop-JF646 and its Components

Parameter	Value	Notes
Target Integrins	$\alpha 9\beta 1$ and $\alpha 4\beta 1$	Dual inhibitor.
Binding Affinity (Kd) of BOP	$\alpha 9\beta 1$: ≤ 3 pM; $\alpha 4\beta 1$: ≤ 5 pM	In activating conditions (1 mM Mn^{2+}). This is for the unconjugated BOP inhibitor[2].
Excitation Maximum (λ_{ex})	646 nm[3]	Optimal for excitation with a 647 nm laser line.
Emission Maximum (λ_{em})	664 nm	Emits in the far-red spectrum.
Quantum Yield (Φ)	0.54	A measure of the efficiency of photon emission after absorption.
Extinction Coefficient (ϵ)	$152,000\text{ M}^{-1}\text{cm}^{-1}$	A measure of how strongly the molecule absorbs light at a given wavelength.
Fluorogenicity	Yes	Fluoresces only upon binding to integrins, allowing for no-wash protocols.
Cell Permeability	Yes	Suitable for live-cell imaging.

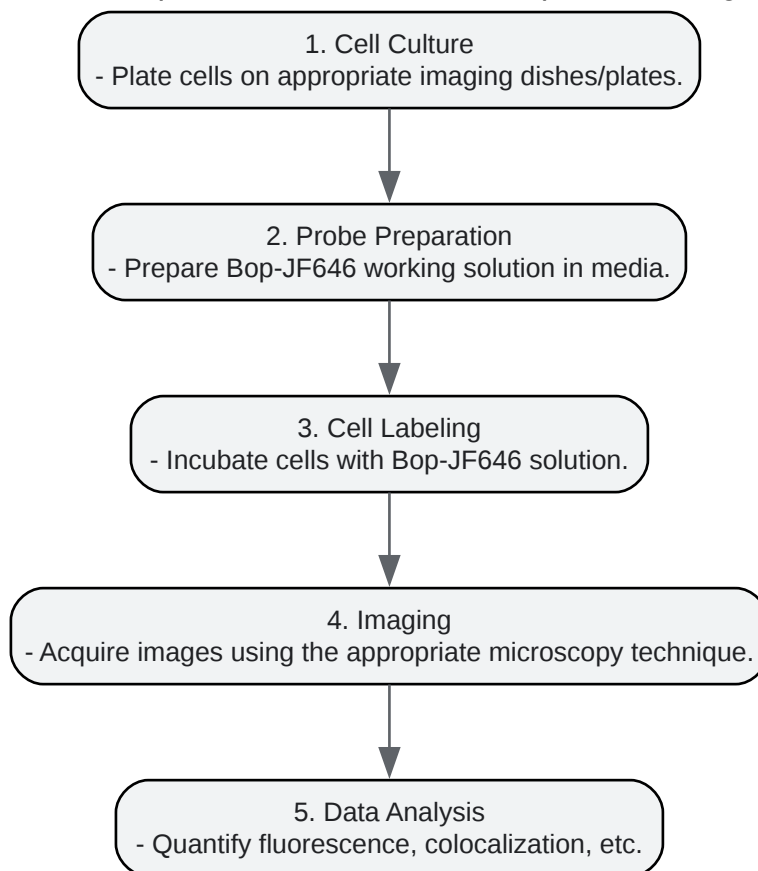
Signaling Pathway and Mechanism of Action

Bop-JF646 acts as an antagonist to $\alpha 9\beta 1$ and $\alpha 4\beta 1$ integrins. These integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, and proliferation. By binding to these integrins, **Bop-JF646** blocks their interaction with their natural ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the alternatively spliced CS1 domain of fibronectin for $\alpha 4\beta 1$, and tenascin-C and osteopontin for $\alpha 9\beta 1$. This inhibition disrupts the downstream signaling cascades that are initiated by integrin clustering and activation.

Integrin Signaling Inhibition by Bop-JF646



General Experimental Workflow for Bop-JF646 Imaging



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